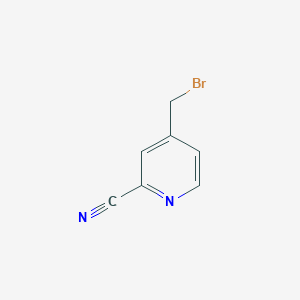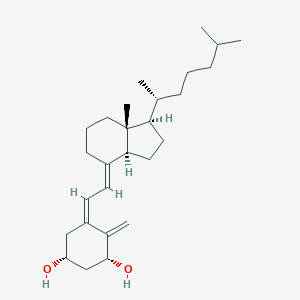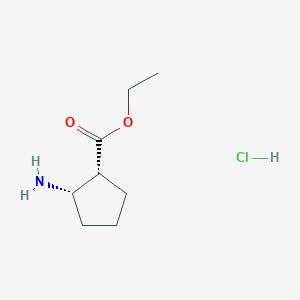
4-(溴甲基)吡啶腈
描述
4-(Bromomethyl)picolinonitrile, or 4-BMPCN, is a heterocyclic organic compound with a five-membered ring structure containing one nitrogen atom and four carbon atoms. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate. It is a member of the pyridine family, and is used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
科学研究应用
3-羟基-4-取代吡啶腈的合成
“4-(溴甲基)吡啶腈”用于合成3-羟基-4-取代吡啶腈 . 这种独特的合成方法是通过金(I)催化的4-炔丙基氨基异恶唑环化反应,然后在温和的反应条件下以逐步和一锅法进行异恶唑并吡啶的N-O键断裂而实现的 .
生物活性分子的生产
2,3,4-三取代吡啶经常存在于生物活性分子中,可以使用“4-(溴甲基)吡啶腈”合成。 例如,具有神经毒剂抑制的人乙酰胆碱酯酶复活能力的化合物、抗炎剂、抗真菌剂UK-2A和抗流感病毒剂都含有2,3,4-三取代吡啶 .
各种官能团的构建
“4-(溴甲基)吡啶腈”中的氰基提供构建各种官能团的机会,包括胺、甲基、酰胺、亚胺酸酯、酰胺肟、酮、羧基和酯基,只需一步即可实现 .
酰基和烷基的引入
“4-(溴甲基)吡啶腈”中的3-羟基提供了一步引入各种酰基和烷基的机会 .
异恶唑并吡啶的合成
“4-(溴甲基)吡啶腈”可用于合成4-炔丙基氨基异恶唑,该异恶唑在Au(I)的催化下发生分子内SEAr反应,生成异恶唑并吡啶 .
核磁共振波谱
安全和危害
The safety data sheet for a similar compound, “4-(Bromomethyl)benzaldehyde”, indicates that it is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .
作用机制
Biochemical Pathways
. This suggests that 4-(Bromomethyl)picolinonitrile may also be involved in similar reactions, affecting the formation of carbon–carbon bonds.
Pharmacokinetics
, suggesting that it may be sensitive to oxygen and temperature, which could affect its bioavailability.
Result of Action
4, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . It is also classified as Skin Corr. 1B, indicating that it may cause skin burns and eye damage .
Action Environment
The action of 4-(Bromomethyl)picolinonitrile may be influenced by various environmental factors. As mentioned earlier, the compound should be stored under inert gas at 2-8°C , suggesting that it may be sensitive to oxygen and temperature. These factors could potentially influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
4-(bromomethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPKGWUBWIETRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442720 | |
| Record name | 4-(BROMOMETHYL)PICOLINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153993-99-8 | |
| Record name | 4-(BROMOMETHYL)PICOLINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)picolinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)


![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)
![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)

![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)




